4-Bromoacetamidoprocaine
Description
4-Bromoacetamidoprocaine (BAP) is a synthetic affinity ligand derived from procaine, modified with a bromoacetamido group at the para position of the benzene ring. Developed in the early 1990s, BAP was designed to study cholinergic receptors in the brain, particularly muscarinic (M) and nicotinic subtypes. Its synthesis and receptor-binding properties were detailed in a seminal 1992 study by Saraswati et al. .
Properties
CAS No. |
141545-71-3 |
|---|---|
Molecular Formula |
C15H21BrN2O3 |
Molecular Weight |
357.24 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-bromoacetyl)amino]benzoate |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) |
InChI Key |
DPNRCTMDVZUURA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Other CAS No. |
141545-71-3 |
Synonyms |
4-BAP 4-BrCH2CONH-procaine 4-bromoacetamidoprocaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Target Receptors : BAP exhibits high affinity for muscarinic acetylcholine receptors (mAChRs) and moderate affinity for nicotinic acetylcholine receptors (nAChRs).
- Binding Kinetics :
- For mAChRs, BAP inhibits [³H]quinuclidinyl benzilate ([³H]QNB) binding with a Ki of 3 × 10⁻⁷ M , outperforming procaine (Ki = 4 × 10⁻⁶ M) by an order of magnitude .
- For nAChRs, BAP inhibits [³H]methylcarbamylcholine ([³H]MCC) binding with a Ki of 1 × 10⁻⁵ M , compared to procaine’s Ki of 5 × 10⁻⁵ M .
- Irreversible Binding : BAP demonstrates irreversible inhibition of [³H]QNB (Ki = 7 × 10⁻⁸ M) at 37°C within 10 minutes, making it a potent tool for receptor localization studies .
Comparison with Similar Compounds
BAP belongs to a class of bromoacetamido-modified ligands used for covalent receptor labeling. Below, it is compared to structurally or functionally related compounds.
Procaine (Parent Compound)
Procaine, a local anesthetic, served as the precursor for BAP. The addition of the bromoacetamido group in BAP significantly alters its pharmacological profile:
Key Insight : The bromoacetamido group enhances BAP’s binding affinity and enables covalent modification of receptors, unlike procaine’s transient interactions. This modification makes BAP a superior tool for studying receptor biochemistry .
14β-(Bromoacetamido)morphine (BAM)
BAM, another bromoacetamido derivative, targets μ-opioid receptors instead of cholinergic systems. Despite structural similarities, their applications diverge:
Key Insight: Both BAP and BAM exploit bromoacetamido groups for covalent receptor labeling but differ in target specificity. BAM’s sub-nanomolar affinity for μ-opioid receptors underscores its utility in opioid research, while BAP’s nM-range affinity for mAChRs highlights its niche in cholinergic studies .
Research Findings and Implications
Mechanistic Superiority of BAP Over Procaine
- BAP’s irreversible binding to mAChRs allows for precise receptor isolation in biochemical assays, a feature absent in procaine .
- At 1 × 10⁻⁵ M, BAP achieves ~100% inhibition of [³H]QNB binding, whereas procaine requires higher concentrations (1 × 10⁻³ M) for similar effects .
Contrast with BAM in Receptor Specificity
- BAM’s 2.3 nM Ki for μ-opioid receptors reflects its high selectivity, whereas BAP’s broader cholinergic activity (mAChRs and nAChRs) limits its use to overlapping cholinergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
